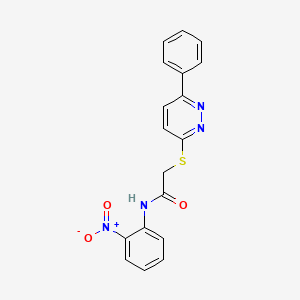
N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. It is a sulfonamide derivative that has been synthesized through a multi-step process.
Scientific Research Applications
Synthesis and Evaluation as Antibacterial Agents
N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide and its analogs have been synthesized and evaluated for their antibacterial properties. For example, some lamotrigine analogs, including compounds related to this chemical, have shown significant activity against various bacteria such as Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Development of Glutaminase Inhibitors
Compounds structurally similar to N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide have been investigated as glutaminase inhibitors. These are useful in exploring therapeutic strategies for cancer treatment. One such analog showed potent inhibition of lymphoma cell growth in vitro and in mouse models (Shukla et al., 2012).
Antibacterial Activity Against MRSA
Derivatives of N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide have been synthesized and tested against Methicillin-Resistant Staphylococcus aureus (MRSA). Certain derivatives exhibited potent antibacterial activity, significantly more potent than standard drugs (Chaudhari et al., 2020).
Photochemistry and Electrochemistry Applications
Research on compounds with structural elements similar to N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide includes the study of their photochemical and electrochemical properties. These compounds are relevant in the development of light-responsive materials and for understanding electron transfer processes (Jarosz et al., 2009).
Antimalarial Activity
Similar compounds have been evaluated for their antimalarial activity, showing promise in combating malaria, particularly against resistant strains of parasites (Werbel et al., 1986).
Synthesis and Biological Activity in Medicinal Chemistry
Research in medicinal chemistry includes the synthesis of novel compounds with the 2-nitrophenylacetamide moiety, focusing on their biological activity, such as antimicrobial and anticancer properties. These studies contribute to the development of new therapeutic agents (Rahman et al., 2005).
properties
IUPAC Name |
N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c23-17(19-15-8-4-5-9-16(15)22(24)25)12-26-18-11-10-14(20-21-18)13-6-2-1-3-7-13/h1-11H,12H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYDEYXMPXGDPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2411476.png)

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2411478.png)
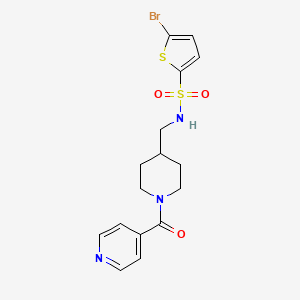
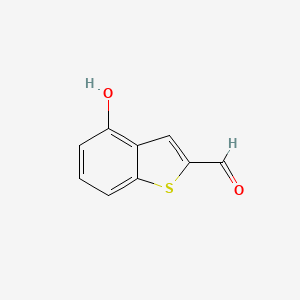
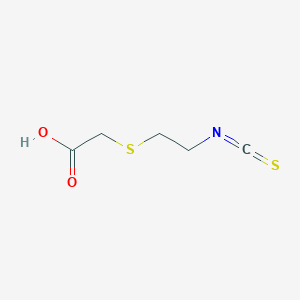
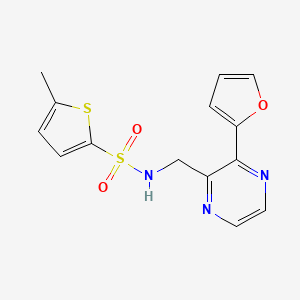
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411483.png)
![4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B2411484.png)
![N-(2-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2411487.png)
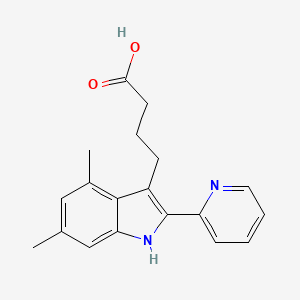
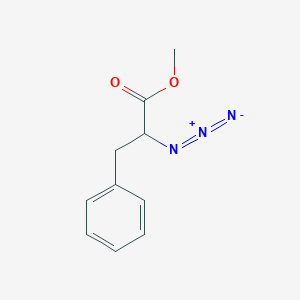
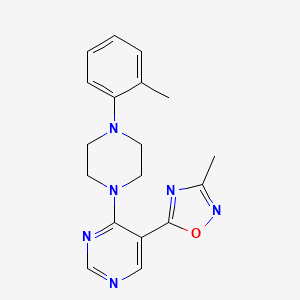
![2-(4-fluorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2411496.png)